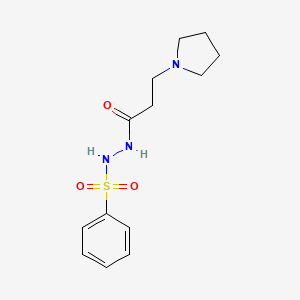![molecular formula C18H24N2OS B12477681 2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B12477681.png)
2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is an organic compound that features a pyrimidine ring substituted with a tert-butylphenoxyethyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with sodium methacrylate in acetonitrile to yield 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butylphenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate: A related compound used in polymer synthesis.
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance and chemical properties.
Ethyl 2-(((4-tert-butylphenoxy)acetyl)amino)-4-methyl-1,3-thiazole-5-carboxylate: Another compound with a tert-butylphenoxy group and potential biological applications.
Uniqueness
2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is unique due to its combination of a pyrimidine ring, a sulfanyl group, and a tert-butylphenoxyethyl group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C18H24N2OS |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C18H24N2OS/c1-13-12-14(2)20-17(19-13)22-11-10-21-16-8-6-15(7-9-16)18(3,4)5/h6-9,12H,10-11H2,1-5H3 |
InChI Key |
PSWWPIWOJIPYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCOC2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide](/img/structure/B12477599.png)

![1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B12477619.png)

![3-bromo-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477639.png)

![2-methyl-N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide](/img/structure/B12477659.png)
![4-(biphenyl-4-yl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477669.png)
![ethyl 4-{N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B12477671.png)
![5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12477677.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12477689.png)
![3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B12477696.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12477702.png)
